1-(1H-1,3-benzodiazol-2-yl)-3-methylbutan-1-amine dihydrochloride
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Overview
Description
1-(1H-1,3-benzodiazol-2-yl)-3-methylbutan-1-amine dihydrochloride is a useful research compound. Its molecular formula is C12H18ClN3 and its molecular weight is 239.74 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds, such as 3-(1h-benzimidazol-2-yl)-1h-indazole, have been found to target the serine/threonine-protein kinase chk1 in humans . This protein plays a crucial role in cell cycle regulation, DNA repair, and cell survival.
Mode of Action
The exact mode of action of this compound is currently unknown. This could lead to changes in cellular processes, such as cell cycle progression or DNA repair mechanisms .
Biochemical Pathways
These pathways are critical for maintaining cellular integrity and preventing the accumulation of DNA damage .
Pharmacokinetics
Similar compounds have been found to have variable absorption and distribution profiles, and their metabolism and excretion can be influenced by various factors .
Result of Action
If it does indeed target the serine/threonine-protein kinase chk1, it could potentially influence cell cycle progression and dna repair processes, potentially leading to changes in cell survival .
Properties
CAS No. |
25810-67-7 |
---|---|
Molecular Formula |
C12H18ClN3 |
Molecular Weight |
239.74 g/mol |
IUPAC Name |
1-(1H-benzimidazol-2-yl)-3-methylbutan-1-amine;hydrochloride |
InChI |
InChI=1S/C12H17N3.ClH/c1-8(2)7-9(13)12-14-10-5-3-4-6-11(10)15-12;/h3-6,8-9H,7,13H2,1-2H3,(H,14,15);1H |
InChI Key |
ZXGYOQOVBUHUQG-UHFFFAOYSA-N |
SMILES |
CC(C)CC(C1=NC2=CC=CC=C2N1)N.Cl.Cl |
Canonical SMILES |
CC(C)CC(C1=NC2=CC=CC=C2N1)N.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.